molecular formula C17H14Cl3N3O3 B3928211 [4-(4-Chloro-2-nitrophenyl)piperazin-1-yl]-(2,4-dichlorophenyl)methanone

[4-(4-Chloro-2-nitrophenyl)piperazin-1-yl]-(2,4-dichlorophenyl)methanone

Cat. No.: B3928211
M. Wt: 414.7 g/mol
InChI Key: ZHYGTHFNJXBJAZ-UHFFFAOYSA-N
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Description

[4-(4-Chloro-2-nitrophenyl)piperazin-1-yl]-(2,4-dichlorophenyl)methanone is a complex organic compound that features a piperazine ring substituted with a 4-chloro-2-nitrophenyl group and a 2,4-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Chloro-2-nitrophenyl)piperazin-1-yl]-(2,4-dichlorophenyl)methanone typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form corresponding amines.

    Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Amines: From the reduction of nitro groups.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, [4-(4-Chloro-2-nitrophenyl)piperazin-1-yl]-(2,4-dichlorophenyl)methanone is used as a building block for the synthesis of more complex molecules.

Biology

The compound has been studied for its potential biological activities, including its role as an enzyme inhibitor. It has shown promise in inhibiting enzymes such as tyrosinase, which is involved in melanin synthesis .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has been investigated for its neuroprotective and anti-inflammatory properties, making it a candidate for the treatment of neurodegenerative diseases .

Industry

In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-(4-Chloro-2-nitrophenyl)piperazin-1-yl]-(2,4-dichlorophenyl)methanone apart is its dual substitution pattern, which imparts unique chemical and biological properties. The presence of both chloro and nitro groups allows for diverse chemical reactivity and potential for multiple applications in various fields.

Properties

IUPAC Name

[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]-(2,4-dichlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl3N3O3/c18-11-1-3-13(14(20)9-11)17(24)22-7-5-21(6-8-22)15-4-2-12(19)10-16(15)23(25)26/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHYGTHFNJXBJAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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